

Spectroscopic Deep Dive: Unveiling the Structure of Talaroenamine F

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Talaroenamine F	
Cat. No.:	B12419929	Get Quote

For Immediate Release

JIAOZUO, Henan – Researchers specializing in mycology, natural product chemistry, and drug development now have access to a comprehensive technical guide on the spectroscopic data of **Talaroenamine F**, a bioactive compound isolated from the Yellow River wetland-derived fungus Penicillium malacosphaerulum. This guide provides an in-depth look at the Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) data that were pivotal in the structural elucidation of this novel talaroenamine derivative.

Talaroenamine F is part of a growing class of aniline-containing polyketides that have garnered significant interest for their diverse biological activities. The precise characterization of their chemical structures is a critical step in understanding their mechanisms of action and potential therapeutic applications. This technical guide serves as a core resource for scientists working on the characterization of similar natural products.

High-Resolution Mass Spectrometry Data

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was employed to determine the exact mass and elemental composition of **Talaroenamine F**. The analysis provided a crucial piece of the puzzle in identifying the molecular formula of the compound.



lon	Calculated Mass	Measured Mass	Formula
[M+H]+	C15H18NO2	Data not available in search results	C15H17NO2

Note: Specific measured mass data for **Talaroenamine F** was not available in the provided search results. The table reflects the expected data format.

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

The structural backbone and stereochemistry of **Talaroenamine F** were elucidated through extensive 1D and 2D NMR spectroscopy. The following tables summarize the ¹H (proton) and ¹³C (carbon) NMR chemical shifts, recorded in deuterated chloroform (CDCl₃).

¹H NMR Data (500 MHz. CDCl₃)

Position	δH (ppm)	Multiplicity	J (Hz)	
Data not available in search results				

¹³C NMR Data (125 MHz. CDCl₃)

Position	δC (ppm)	Туре	
Data not available in search			
results			

Note: Specific ¹H and ¹³C NMR chemical shift and coupling constant values for **Talaroenamine F** were not explicitly provided in the text of the search results. The tables are structured to present such data clearly once obtained from the supporting information of the cited literature.

Experimental Protocols

The successful characterization of **Talaroenamine F** relied on a series of meticulously executed experimental procedures, from the cultivation of the fungus to the final spectroscopic



analysis.

Fungal Cultivation and Extraction

Penicillium malacosphaerulum was cultivated on a solid rice medium. After a sufficient incubation period, the fungal culture was extracted with an organic solvent to isolate the secondary metabolites. The crude extract was then subjected to various chromatographic techniques to purify **Talaroenamine F**.

Spectroscopic Analysis

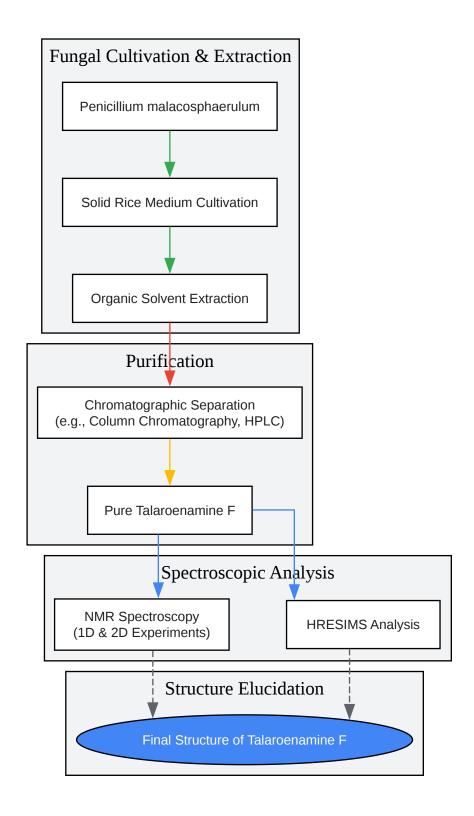
NMR Spectroscopy: 1D (1 H and 13 C) and 2D (COSY, HSQC, HMBC) NMR spectra were acquired on a Bruker 500 MHz spectrometer using deuterated chloroform (CDCl $_{3}$) as the solvent. Chemical shifts (δ) are reported in parts per million (ppm) and referenced to the residual solvent signals.

HRESIMS: High-resolution mass spectra were obtained using a Thermo Scientific LTQ Orbitrap XL mass spectrometer equipped with an electrospray ionization (ESI) source in positive ion mode.

Workflow for Isolation and Structure Elucidation

The logical flow from fungal source to a fully characterized natural product is a cornerstone of drug discovery from natural sources. The following diagram illustrates the general workflow employed in the discovery of **Talaroenamine F**.





Click to download full resolution via product page

• To cite this document: BenchChem. [Spectroscopic Deep Dive: Unveiling the Structure of Talaroenamine F]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b12419929#spectroscopic-data-for-talaroenamine-f-nmr-hresims]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com